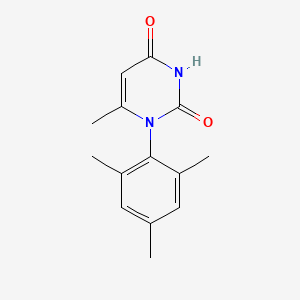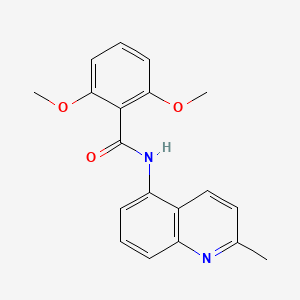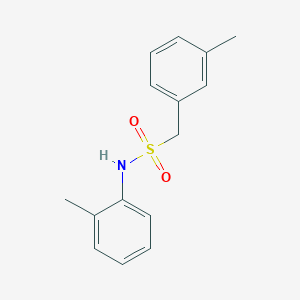![molecular formula C17H19IN2O3S B4667485 N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide, also known as BSI-201, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition can lead to synthetic lethality in cancer cells. BSI-201 has been extensively studied for its potential as a cancer therapy, and its synthesis, mechanism of action, and physiological effects have been well characterized.
Mécanisme D'action
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of single-strand breaks in DNA, which are normally repaired by PARP. When PARP is inhibited, these breaks persist and can lead to double-strand breaks, which are more difficult to repair and can lead to cell death. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been shown to have other effects on cellular signaling pathways, including the activation of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair and cell death, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the transcription factor NF-kB, which is involved in inflammation and cell survival. N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has also been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cell death. However, one limitation of N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide is its relatively low potency, which requires high concentrations for effective inhibition of PARP. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide. One area of interest is the development of more potent PARP inhibitors with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors, to enhance their effectiveness in cancer treatment.
Applications De Recherche Scientifique
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been extensively studied for its potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. It has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and temozolomide, leading to increased cell death. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been shown to have potential as a radiosensitizer, enhancing the effectiveness of radiation therapy.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXMPBCORANHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4667403.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(ethylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4667404.png)
![2,6-dichloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4667405.png)
![methyl (3-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4667418.png)

![N-[2-methyl-3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4667433.png)
![3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B4667440.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4667446.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4667451.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667459.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4667478.png)